1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone
Description
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-4,9H,15H2,1H3 |
InChI Key |
BXYVKLKVBDDBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid
-
- Starting material: 3-bromo-5-(trifluoromethyl)benzene
- Magnesium turnings and iodine to initiate Grignard formation
- Solvent: Tetrahydrofuran (THF)
- Trimethyl borate added at low temperature (-78 °C)
- Acidic workup with 5% HCl and extraction with ethyl acetate
Procedure:
A Grignard reagent is formed by adding the aryl bromide solution dropwise to magnesium in THF at ~45 °C. The Grignard reagent is then transferred to a cooled solution of trimethyl borate, maintaining the temperature below -60 °C during addition. After stirring and warming to ambient temperature, the mixture is hydrolyzed and extracted to yield the boronic acid.-
- Yield: 57% (3.3 g obtained)
- Melting point: 167-168 °C
- NMR spectra confirm structure
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Grignard formation | Mg, I2, THF, 45 °C | - | Initiation of aryl magnesium bromide |
| Boronation | Trimethyl borate, -78 °C to -60 °C | 57% | Formation of boronic acid |
| Workup | Acidic aqueous, ethyl acetate extraction | - | Isolation of product |
Palladium-Catalyzed Coupling Reactions
-
- Aryl bromide (3-bromo-5-fluorobenzotrifluoride)
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3 with 1,1'-bis(diphenylphosphino)ferrocene (dppf)
- Base: potassium hydroxide or sodium carbonate
- Solvents: THF, toluene
- Temperature: 80–90 °C
- Inert atmosphere (nitrogen)
Procedure:
The aryl bromide undergoes cross-coupling with organometallic intermediates or other nucleophiles under palladium catalysis to form key carbon-carbon bonds. The reaction mixture is stirred under reflux for 18–24 hours, followed by workup including extraction, drying, and purification by chromatography.-
- Typical yields range from 7% to 57% depending on the substrate and conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | THF | 80 | 24 | 57 | Coupling to form aryl ketone |
| Pd2(dba)3 + dppf | KOH (50 wt %) | Toluene | 90 | 18 | 48 | Sulfide formation intermediate |
Introduction of the Amino Group
The amino group is typically introduced by reductive amination or nucleophilic substitution on the acetone side chain after the arylacetone intermediate is formed.
-
- Amination of the ketone with ammonia or amine sources under reductive conditions
- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
- Reaction conditions optimized to preserve sensitive trifluoromethyl and fluorine substituents
Notes:
Detailed experimental procedures for this step are less frequently disclosed but generally follow standard amination protocols for arylacetones.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Product/Intermediate |
|---|---|---|---|---|
| 1. Grignard formation + boronation | 3-bromo-5-(trifluoromethyl)benzene | Mg, I2, THF; trimethyl borate, -78 °C | 57 | 3-fluoro-5-(trifluoromethyl)phenylboronic acid |
| 2. Pd-catalyzed coupling | Aryl bromide + organometallic intermediate | Pd(PPh3)4 or Pd2(dba)3 + dppf; base; THF/toluene; 80–90 °C | 7–57 | Substituted arylacetone derivatives |
| 3. Amination | Arylacetone intermediate | Reductive amination with ammonia or amine sources | Variable | 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone |
Research Findings and Practical Considerations
- The use of low temperatures during boronation ensures high selectivity and yield by minimizing side reactions.
- Palladium-catalyzed cross-coupling is effective for constructing the aromatic ketone backbone with the trifluoromethyl and fluoro substituents intact.
- The presence of electron-withdrawing groups (fluorine, trifluoromethyl) influences reactivity, requiring careful control of reaction conditions.
- Purification steps often involve silica gel chromatography and recrystallization to achieve high purity.
- Metal contamination (e.g., Pd residues) is minimized by treatment with adsorbents such as Ecosorb and filtration through silica gel.
Chemical Reactions Analysis
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Substitution Patterns
1-(2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one (Compound 20)
- Structure : Shares the 3-fluoro-5-trifluoromethylphenyl substituent but incorporates a pyridine ring instead of the acetone backbone.
- Synthesis : Synthesized via photoredox-induced Meerwein arylation using 4-acetylpyridine and 3-fluoro-5-(trifluoromethyl)aniline, achieving a 45% yield .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
- Structure: Features a 2-amino-5-chlorophenyl group and a trifluoroacetyl group.
- Properties: The ortho-amino and para-chloro substituents create distinct electronic effects compared to the meta-fluoro and para-CF₃ groups in the target compound. The -CF₃ group here is part of the ketone, enhancing electrophilicity .
Table 1: Substituent Effects on Key Properties
Functional Group Impact
- Fluorine and -CF₃ Groups : Both the target compound and Compound 20 benefit from fluorine’s electronegativity, which enhances oxidative stability and lipophilicity. The -CF₃ group’s steric bulk may hinder rotational freedom in the target compound compared to pyridine-based analogs .
- Amino Group Positioning: The meta-amino group in the target compound vs.
Biological Activity
1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound characterized by its unique molecular structure, which includes an amino group, a trifluoromethyl-substituted phenyl ring, and an acetone moiety. Its molecular formula is CHFNO, with an approximate molecular weight of 235.19 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interactions with enzymes and receptors.
- Trifluoromethyl Group : Imparts significant electronic properties that enhance reactivity and hydrophobic interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can lead to modulation of enzyme activity and receptor binding, potentially resulting in therapeutic effects across various biological systems.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The amino group can interact with active sites of enzymes, altering their functionality. For instance, studies have shown its potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, compounds structurally similar to this compound demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Study on MAO Inhibition
A study focused on the structure-activity relationship (SAR) of derivatives related to this compound found that certain modifications increased potency against MAO-B. The most potent derivative exhibited an IC value of 56 nM, highlighting the compound's potential in drug development for neurodegenerative diseases .
Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of fluorinated compounds, this compound was included in a series of tests against resistant strains of bacteria. Results indicated that it possessed superior activity against several strains compared to traditional treatments, suggesting its role as a candidate for further development in antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Amino-1-[3-fluoro-5-methylphenyl]propan-2-one | Amino group, fluoro-substituted phenyl | Methyl instead of trifluoromethyl group; different electronic properties |
| (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | Chiral center, secondary alcohol | Chiral nature provides distinct pharmacological properties |
| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Lacks amino functionality; primarily used in industrial applications |
This table illustrates how the unique trifluoromethyl substitution and amino functionality of this compound differentiate it from similar compounds, enhancing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
